1,3-Bis[3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis[3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]propan-1-one is a complex organic compound known for its significant biological activity. It is a member of the pyrazolo[3,4-d]pyrimidine family, which is known for its potential therapeutic applications, particularly in the treatment of various cancers. This compound has been extensively studied for its ability to inhibit specific kinases, making it a promising candidate for targeted cancer therapies.
Preparation Methods
The synthesis of 1,3-Bis[3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]propan-1-one involves several steps:
Suzuki Reaction: The intermediate product is then subjected to a Suzuki reaction with 4-phenoxyphenyl boronic acid to yield the desired compound.
Industrial Production: Industrial production methods focus on optimizing yield and purity.
Chemical Reactions Analysis
1,3-Bis[3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]propan-1-one undergoes various chemical reactions:
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which are essential for modifying its biological activity.
Substitution Reactions: It can participate in substitution reactions, particularly nucleophilic substitution, due to the presence of amino and phenoxy groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,3-Bis[3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]propan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,3-Bis[3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]propan-1-one involves the inhibition of specific kinases:
Molecular Targets: The compound targets kinases such as FLT3 and BTK, which are involved in cell proliferation and survival.
Pathways Involved: By inhibiting these kinases, the compound disrupts signaling pathways that promote cancer cell growth and survival.
Comparison with Similar Compounds
1,3-Bis[3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]propan-1-one can be compared with other similar compounds:
Ibrutinib: Ibrutinib is a similar compound that also inhibits BTK and is used in the treatment of B-cell malignancies.
Other Pyrazolo[3,4-d]pyrimidines: Other compounds in this family have been studied for their kinase inhibitory activity, but this compound stands out due to its unique structure and enhanced biological activity.
Properties
Molecular Formula |
C47H46N12O3 |
---|---|
Molecular Weight |
826.9 g/mol |
IUPAC Name |
1,3-bis[3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]propan-1-one |
InChI |
InChI=1S/C47H46N12O3/c48-44-40-42(31-15-19-37(20-16-31)61-35-11-3-1-4-12-35)54-58(46(40)52-29-50-44)33-9-7-24-56(27-33)26-23-39(60)57-25-8-10-34(28-57)59-47-41(45(49)51-30-53-47)43(55-59)32-17-21-38(22-18-32)62-36-13-5-2-6-14-36/h1-6,11-22,29-30,33-34H,7-10,23-28H2,(H2,48,50,52)(H2,49,51,53) |
InChI Key |
YVLRPRSHPNBRSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)CCC(=O)N2CCCC(C2)N3C4=NC=NC(=C4C(=N3)C5=CC=C(C=C5)OC6=CC=CC=C6)N)N7C8=NC=NC(=C8C(=N7)C9=CC=C(C=C9)OC1=CC=CC=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.